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Introduction
Pyruvate occupies a critical juncture in cellular metabolism, acting as the final product of

glycolysis and a primary substrate for mitochondrial respiration. The regulation of its production

and subsequent metabolic fate is paramount for maintaining cellular energy homeostasis,

directing biosynthetic processes, and adapting to varying physiological demands.

Dysregulation of pyruvate metabolism is a hallmark of numerous pathologies, including cancer

and metabolic disorders, making the enzymes and pathways governing its flux attractive

targets for therapeutic intervention. This guide provides an in-depth technical overview of the

endogenous production and regulation of pyruvate, complete with quantitative data, detailed

experimental protocols, and visual representations of key pathways and workflows.

Endogenous Production of Pyruvate
Pyruvate is endogenously produced through several key metabolic pathways, with glycolysis

being the most prominent.

Glycolysis
The primary route for pyruvate synthesis is the glycolytic pathway, a sequence of ten enzymatic

reactions that converts one molecule of glucose into two molecules of pyruvate, with the net

production of two molecules of ATP and two molecules of NADH. The final, irreversible step of
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glycolysis is the conversion of phosphoenolpyruvate (PEP) to pyruvate, catalyzed by the

enzyme pyruvate kinase (PK).

Cori Cycle
The Cori cycle is an intercellular metabolic pathway that links anaerobic glycolysis in muscles

with gluconeogenesis in the liver. During intense exercise, when oxygen supply is limited,

muscle cells convert glucose to lactate via pyruvate. This lactate is released into the

bloodstream, transported to the liver, and converted back to pyruvate, which then serves as a

substrate for gluconeogenesis. The newly synthesized glucose is released back into the

circulation to be used by the muscles.[1][2]

Glucose-Alanine Cycle
Similar to the Cori cycle, the glucose-alanine cycle involves the transfer of pyruvate from

muscle to the liver, but in the form of alanine. In muscle, pyruvate is transaminated by alanine

transaminase (ALT) to form alanine, which is then transported to the liver.[3] In the liver, alanine

is converted back to pyruvate for gluconeogenesis, and the amino group is channeled into the

urea cycle.[3] This cycle serves not only to regenerate glucose but also to transport nitrogen

from peripheral tissues to the liver.[3]

Regulation of Pyruvate Metabolism
The cellular concentration and metabolic fate of pyruvate are tightly controlled by the regulation

of key enzymes. This regulation occurs through allosteric mechanisms, covalent modifications,

and transcriptional control.

Pyruvate Kinase (PK)
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis and is a major point of

regulation.[4] There are four major isoforms of pyruvate kinase in mammals (PKM1, PKM2,

PKL, and PKR), each with distinct tissue expression patterns and regulatory properties.[5][6]

Allosteric Regulation: PK is allosterically activated by fructose-1,6-bisphosphate (FBP), an

upstream glycolytic intermediate, in a feed-forward mechanism.[7] Conversely, it is

allosterically inhibited by high levels of ATP and alanine, signaling energy and biosynthetic

precursor abundance.[5][8]
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Covalent Modification: The activity of some PK isoforms, notably PKL and PKM2, is

regulated by phosphorylation. Glucagon signaling leads to the phosphorylation and

inactivation of hepatic PKL, thereby slowing glycolysis and promoting gluconeogenesis.[7]

Lactate Dehydrogenase (LDH)
Lactate dehydrogenase catalyzes the reversible conversion of pyruvate to lactate. There are

two primary subunits, LDHA and LDHB, which combine to form five different isoenzymes with

varying kinetic properties.[9] The LDHA-containing isoforms are more efficient at converting

pyruvate to lactate, while the LDHB-containing isoforms favor the conversion of lactate to

pyruvate.[10] The direction of the reaction is largely dependent on the cellular NAD+/NADH

ratio.

Pyruvate Dehydrogenase Complex (PDC)
The pyruvate dehydrogenase complex is a multi-enzyme complex located in the mitochondrial

matrix that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, linking glycolysis to

the tricarboxylic acid (TCA) cycle.

Allosteric Regulation: The PDC is allosterically inhibited by its products, acetyl-CoA and

NADH, and activated by its substrates, pyruvate and NAD+.[7]

Covalent Modification: The activity of the PDC is primarily regulated by a cycle of

phosphorylation and dephosphorylation.[11][12]

Pyruvate Dehydrogenase Kinases (PDKs): Four PDK isoforms (PDK1-4) phosphorylate

and inactivate the E1 subunit of the PDC.[13] These kinases are themselves regulated by

various metabolites; for instance, high ratios of ATP/ADP, NADH/NAD+, and acetyl-

CoA/CoA stimulate PDK activity.

Pyruvate Dehydrogenase Phosphatases (PDPs): Two PDP isoforms (PDP1 and PDP2)

dephosphorylate and activate the PDC.[11] PDP1 is activated by Ca2+, linking

mitochondrial activity to cellular calcium signaling.[11]
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The following tables summarize key quantitative data related to the enzymes involved in

pyruvate metabolism and typical intracellular pyruvate concentrations.
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Enzyme
Isoform

Substrate Km (µM)
Allosteric
Activators

Allosteric
Inhibitors

Source(s)

Pyruvate

Kinase

PKM1 PEP ~50-100 FBP ATP, Alanine [4][14][15]

PKM2

(tetramer)
PEP ~50-100 FBP, Serine

ATP, Alanine,

Phenylalanin

e

[4][5][14]

PKM2 (dimer) PEP >500 FBP - [5][6]

PKL PEP ~200-1000 FBP ATP, Alanine [4]

PKR PEP ~200-1000 FBP ATP [4]

Lactate

Dehydrogena

se

LDHA (M4) Pyruvate ~100-200 - - [10]

LDHB (H4) Pyruvate ~25-50 - - [10]

Pyruvate

Dehydrogena

se Kinase

PDK1 ATP ~20-40
NADH,

Acetyl-CoA

ADP,

Pyruvate
[13]

PDK2 ATP ~20-40
NADH,

Acetyl-CoA

ADP,

Pyruvate
[13]

PDK3 ATP ~20-40 -
ADP,

Pyruvate
[13]

PDK4 ATP ~20-40
NADH,

Acetyl-CoA

ADP,

Pyruvate
[13]
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Table 1: Kinetic Parameters of Key Enzymes in Pyruvate Metabolism. This table provides

approximate Michaelis-Menten constants (Km) for the primary substrate of different isoforms of

pyruvate kinase, lactate dehydrogenase, and pyruvate dehydrogenase kinase, along with their

major allosteric regulators.

Cell/Tissue Type Condition
Intracellular
Pyruvate
Concentration (µM)

Source(s)

Skeletal Muscle Resting 50 - 100 [16]

Intense Exercise >200 [17]

Liver Fed State 100 - 200 [18]

Fasted State 50 - 100 [9][19]

Cancer Cells (e.g.,

Colon)
Proliferating 10 - 50 [20][21]

Red Blood Cells - ~40 [16]

Serum/Plasma Normal 60 - 150 [20]

Table 2: Typical Intracellular Pyruvate Concentrations. This table presents a range of reported

intracellular pyruvate concentrations in different cell and tissue types under various

physiological and pathological conditions.

Experimental Protocols
Measurement of Intracellular Pyruvate Concentration
(Spectrophotometric Assay)
This protocol describes a colorimetric assay for the quantification of pyruvate in biological

samples.[17][22]

Principle: Pyruvate is oxidized by pyruvate oxidase, producing hydrogen peroxide (H₂O₂). The

H₂O₂ then reacts with a probe in the presence of a peroxidase to generate a colored product,

the absorbance of which is proportional to the pyruvate concentration.[17]
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Materials:

Pyruvate Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM

MgCl₂)[20]

Pyruvate Probe (e.g., in DMSO)[22]

Pyruvate Enzyme Mix (containing pyruvate oxidase and peroxidase)[22]

Pyruvate Standard (e.g., 100 nmol/µL)[22]

10 kDa Molecular Weight Cut-Off (MWCO) Spin Filter

96-well microplate

Spectrophotometer capable of reading absorbance at 570 nm

Procedure:

Sample Preparation:

Homogenize cells or tissues in 4 volumes of cold Pyruvate Assay Buffer.

Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.

Deproteinize the supernatant using a 10 kDa MWCO spin filter. The filtrate contains the

pyruvate.

Standard Curve Preparation:

Prepare a series of pyruvate standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting the

Pyruvate Standard in Pyruvate Assay Buffer.

Assay Reaction:

Add 50 µL of each standard and sample to separate wells of a 96-well plate.

Prepare a Master Reaction Mix containing Pyruvate Assay Buffer, Pyruvate Probe, and

Pyruvate Enzyme Mix according to the kit manufacturer's instructions.
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Add 50 µL of the Master Reaction Mix to each well.

Incubate for 30 minutes at room temperature, protected from light.

Measurement:

Measure the absorbance at 570 nm.

Calculation:

Subtract the absorbance of the blank (0 nmol/well standard) from all readings.

Plot the standard curve and determine the pyruvate concentration in the samples.

Pyruvate Kinase Activity Assay (LDH-Coupled
Spectrophotometric Assay)
This protocol describes a continuous enzyme-coupled assay to measure pyruvate kinase

activity.[8][23]

Principle: The pyruvate produced by pyruvate kinase is used by lactate dehydrogenase to

oxidize NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is

directly proportional to the pyruvate kinase activity.[23]

Materials:

Assay Buffer (e.g., 50 mM Imidazole-HCl, pH 7.6, 120 mM KCl, 62 mM MgSO₄)[8]

Phosphoenolpyruvate (PEP) solution (e.g., 45 mM)[8]

ADP solution (e.g., 45 mM)[8]

NADH solution (e.g., 6.6 mM)[8]

Lactate Dehydrogenase (LDH) solution (e.g., 1300-1400 units/mL)[8]

Cell or tissue lysate containing pyruvate kinase

UV-transparent cuvettes or 96-well plate
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Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Reaction Mixture Preparation:

In a cuvette, prepare a reaction mixture containing Assay Buffer, PEP, ADP, NADH, and

LDH.

Equilibration:

Incubate the reaction mixture in the spectrophotometer at 25°C for 4-5 minutes to reach

thermal equilibrium and establish a baseline rate.

Initiation of Reaction:

Add a small volume (e.g., 10 µL) of the cell or tissue lysate to the cuvette to initiate the

reaction.

Measurement:

Immediately monitor the decrease in absorbance at 340 nm for 4-5 minutes.

Calculation:

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear

portion of the curve.

Calculate the pyruvate kinase activity using the Beer-Lambert law and the molar extinction

coefficient of NADH (6.22 mM⁻¹cm⁻¹).

Pyruvate Dehydrogenase Complex Activity Assay
(Radioisotopic Assay)
This protocol describes a sensitive radioisotopic assay for measuring PDC activity.

Principle: The assay measures the rate of [1-¹⁴C]pyruvate decarboxylation to form [¹⁴C]acetyl-

CoA. The [¹⁴C]acetyl-CoA is then condensed with oxaloacetate by citrate synthase to form
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[¹⁴C]citrate, which is then quantified by liquid scintillation counting.

Materials:

[1-¹⁴C]pyruvate

Coenzyme A (CoA)

NAD+

Thiamine pyrophosphate (TPP)

Oxaloacetate

Citrate synthase

Mitochondrial isolation buffer

Liquid scintillation cocktail and counter

Procedure:

Mitochondrial Isolation:

Isolate mitochondria from cell or tissue samples by differential centrifugation.

Reaction Mixture Preparation:

Prepare a reaction mixture containing mitochondrial isolation buffer, CoA, NAD+, TPP, and

[1-¹⁴C]pyruvate.

Initiation of Reaction:

Add the mitochondrial preparation to the reaction mixture to start the reaction.

Incubate at 37°C for a defined period (e.g., 10 minutes).

Stopping the Reaction and Citrate Synthesis:
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Stop the reaction by adding perchloric acid.

Neutralize the mixture and add oxaloacetate and citrate synthase to convert the produced

[¹⁴C]acetyl-CoA to [¹⁴C]citrate.

Quantification:

Separate the [¹⁴C]citrate from unreacted [1-¹⁴C]pyruvate (e.g., by ion-exchange

chromatography).

Quantify the amount of [¹⁴C]citrate by liquid scintillation counting.

Calculation:

Calculate the PDC activity based on the amount of [¹⁴C]citrate formed per unit time per

amount of mitochondrial protein.
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Caption: Regulation of Pyruvate Metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b1631132?utm_src=pdf-body-img
https://www.benchchem.com/product/b1631132?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. microbenotes.com [microbenotes.com]

2. Cahill cycle - Wikipedia [en.wikipedia.org]

3. Pyruvate kinase: function, regulation and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

4. PKM2 - Wikipedia [en.wikipedia.org]

5. Pyruvate kinase - Wikipedia [en.wikipedia.org]

6. Regulation of PDH activity and isoform expression: diet and exercise - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

8. Role of Pyruvate Dehydrogenase Kinase 4 in Regulation of Blood Glucose Levels - PMC
[pmc.ncbi.nlm.nih.gov]

9. Isoform Switch of Pyruvate Kinase M1 Indeed Occurs but Not to Pyruvate Kinase M2 in
Human Tumorigenesis | PLOS One [journals.plos.org]

10. Distinct regulatory properties of pyruvate dehydrogenase kinase and phosphatase
isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]

13. researchgate.net [researchgate.net]

14. researchgate.net [researchgate.net]

15. med.libretexts.org [med.libretexts.org]

16. sciencellonline.com [sciencellonline.com]

17. The fate of pyruvate dictates cell growth by modulating cellular redox potential | eLife
[elifesciences.org]

18. Requirement of hepatic pyruvate carboxylase during fasting, high fat, and ketogenic diet
- PMC [pmc.ncbi.nlm.nih.gov]

19. cdn.caymanchem.com [cdn.caymanchem.com]

20. Biochemistry, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

21. sigmaaldrich.com [sigmaaldrich.com]

22. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate
Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

23. A sensitive radioisotopic assay of pyruvate dehydrogenase complex in human muscle
tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://microbenotes.com/cori-cycle/
https://en.wikipedia.org/wiki/Cahill_cycle
https://pmc.ncbi.nlm.nih.gov/articles/PMC4662905/
https://en.wikipedia.org/wiki/PKM2
https://en.wikipedia.org/wiki/Pyruvate_kinase
https://pubmed.ncbi.nlm.nih.gov/14641042/
https://pubmed.ncbi.nlm.nih.gov/14641042/
https://www.worthington-biochem.com/products/pyruvate-kinase/assay
https://pmc.ncbi.nlm.nih.gov/articles/PMC2972486/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2972486/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0118663
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0118663
https://pubmed.ncbi.nlm.nih.gov/11642366/
https://pubmed.ncbi.nlm.nih.gov/11642366/
https://www.researchgate.net/publication/11709936_Distinct_regulatory_properties_of_pyruvate_dehydrogenase_kinase_and_phosphatase_isoforms
https://en.wikipedia.org/wiki/Pyruvate_dehydrogenase_kinase
https://www.researchgate.net/figure/Kinetic-parameters-for-PEP_tbl1_236081911
https://www.researchgate.net/figure/Kinetic-parameters-of-pyruvate-kinase-with-respect-to-PEP-and-ADP_tbl1_20797572
https://med.libretexts.org/Bookshelves/Basic_Science/Cell_Biology_Genetics_and_Biochemistry_for_Pre-Clinical_Students/03%3A_Fed_and_fasted_state/3.01%3A_Fed_and_Fasted_States
https://sciencellonline.com/PS/8388.pdf
https://elifesciences.org/articles/103705
https://elifesciences.org/articles/103705
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694104/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694104/
https://cdn.caymanchem.com/cdn/insert/700470.pdf
https://www.ncbi.nlm.nih.gov/books/NBK544346/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/219/859/mak071bul.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12378421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12378421/
https://pubmed.ncbi.nlm.nih.gov/1799221/
https://pubmed.ncbi.nlm.nih.gov/1799221/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Endogenous Production and Regulation of Pyruvate in
Cells: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1631132#endogenous-production-and-regulation-of-
pyruvate-in-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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